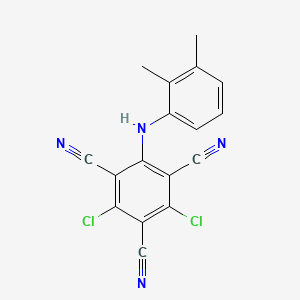
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including nitrile and chloro groups, which contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with 4,6-dichloro-2-(2,3-dimethylaniline) under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced equipment and technology. The process is designed to maximize efficiency and minimize waste, with strict adherence to safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized derivatives.
科学的研究の応用
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3,5-Tricyanobenzene
- 2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile
- 1,3,5-Benzenetricarbonitrile, 2,4,6-tribromo-
Uniqueness
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- stands out due to its unique combination of functional groups, which confer distinct reactivity and properties
特性
CAS番号 |
35727-85-6 |
|---|---|
分子式 |
C17H10Cl2N4 |
分子量 |
341.2 g/mol |
IUPAC名 |
2,4-dichloro-6-(2,3-dimethylanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C17H10Cl2N4/c1-9-4-3-5-14(10(9)2)23-17-12(7-21)15(18)11(6-20)16(19)13(17)8-22/h3-5,23H,1-2H3 |
InChIキー |
UJTHFLSJKIQZMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


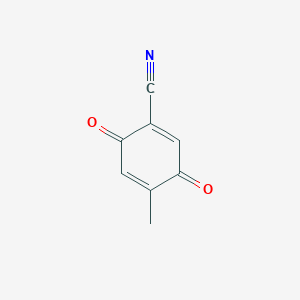
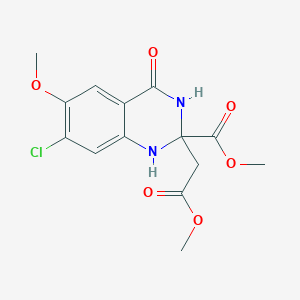
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
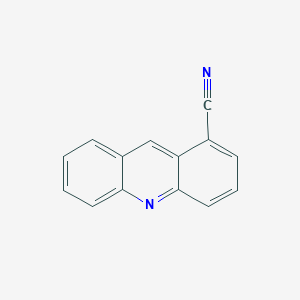
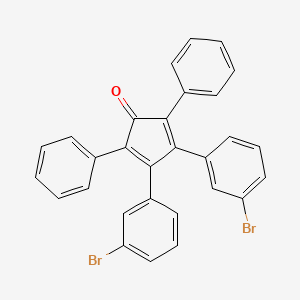
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
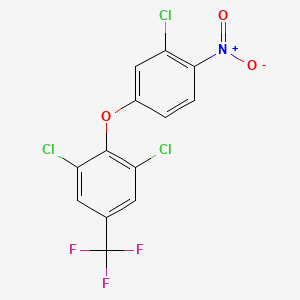

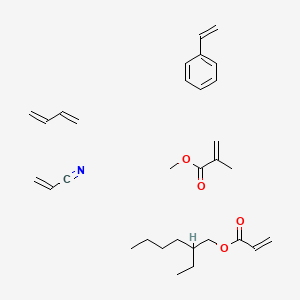
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
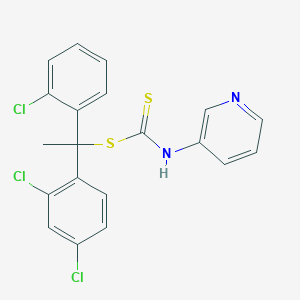
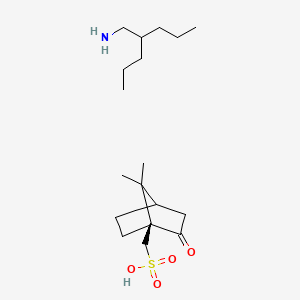
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

